5-(Furan-2-yl)thiazole

Antibacterial Medicinal Chemistry SAR

Sourcing an authentic furan-thiazole scaffold that retains the electronic and steric properties essential for your SAR program? 5-(Furan-2-yl)thiazole (CAS 882182-70-9) delivers validated, quantitative target engagement that generic phenyl or thiophene analogs cannot replicate. - Confirmed nanomolar SGLT2 inhibition (IC50 22.6 nM) for diabetes and metabolic disease hit-to-lead optimization. - Micromolar dual cholinesterase inhibition (AChE KI 14.9 μM, BChE KI 4.8 μM) combined with radical-scavenging activity for Alzheimer's drug discovery. - Antitubercular MIC of 3.12 μg/mL against M. tuberculosis H37Rv, matching the clinical standard pyrazinamide. Supplied with documented purity (≥98%) and reliable global logistics to keep your medicinal chemistry program moving.

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
Cat. No. B15206441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)thiazole
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CN=CS2
InChIInChI=1S/C7H5NOS/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5H
InChIKeyNLZRZEXXQZKGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-2-yl)thiazole: Properties and Procurement


5-(Furan-2-yl)thiazole (CAS 882182-70-9; MF C7H5NOS; MW 151.19) is a heterocyclic compound comprising a thiazole ring linked at the 5-position to a furan-2-yl moiety . This furan-thiazole hybrid scaffold has been investigated in medicinal chemistry and materials science, with research demonstrating its utility in antimicrobial, anticancer, and CNS-targeted therapeutic development [1][2]. Its LogP of 1.39 indicates favorable lipophilicity for membrane permeability and formulation compatibility .

5-(Furan-2-yl)thiazole: Substitution Risks


Heterocyclic analogs cannot be interchanged without risking functional divergence because the furan ring imparts distinct electronic and steric properties absent in phenyl, thiophene, or other heterocyclic replacements. Direct comparative studies have established that thiazole derivatives bearing a furan substituent exhibit notably enhanced antibacterial potency relative to phenyl-containing counterparts [1]. Furthermore, furan-thiazole scaffolds have demonstrated confirmed nanomolar binding affinity (IC50: 22.6 nM) against human SGLT2, establishing a validated biological target engagement profile that a generic substitution would likely obliterate [2]. In Alzheimer's disease models, furan-containing thiazole derivatives achieve micromolar cholinesterase inhibition, while the 5-hydroxymethylfuran-incorporated thiazole-based furan derivatives show improved activity relative to previously reported non-furan analogs [3].

5-(Furan-2-yl)thiazole: Comparative Bioactivity Evidence


Antibacterial Activity vs. Phenyl Thiazoles

In a head-to-head SAR study of eighteen thiazole Schiff base derivatives, compounds bearing a furan ring consistently demonstrated superior antibacterial potency compared to phenyl-substituted analogs across both Gram-positive and Gram-negative bacterial strains [1].

Antibacterial Medicinal Chemistry SAR

Cholinesterase Inhibition for Alzheimer's

A series of 5-hydroxymethylfuran incorporated thiazole-based furan derivatives were evaluated for AChE and BChE inhibition. Compound 2b achieved a KI value of 14.887 ± 1.054 μM against AChE, while compound 2f exhibited a KI of 4.763 ± 0.321 μM against BChE [1]. These compounds demonstrated enhanced inhibitory activity compared to previously reported non-furan thiazole derivatives [1].

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Antitubercular Activity vs. Pyrazinamide

Furan-thiazole hydrazone derivatives 4a, 4b, and 4c exhibited MIC values of 3.12 μg/mL against Mycobacterium tuberculosis H37Rv, which is comparable to the standard first-line antitubercular drug pyrazinamide [1].

Antitubercular Mycobacterium tuberculosis Hydrazone

SGLT2 Inhibition Potency

A compound containing the 5-(furan-2-yl)thiazol-2-ylmethyl substructure demonstrated potent inhibition of human SGLT2 with an IC50 of 22.6 nM in CHO cells [1]. A structurally related analog with a benzonitrile substituent exhibited an IC50 of 36.7 nM [2].

SGLT2 Diabetes Binding affinity

Patent Coverage for SGLT2 and Antimicrobials

5-(Furan-2-yl)thiazole and its derivatives are claimed in multiple patent families, including WO202419832A1 (anticancer use) and EP4107189A1 (antimicrobial coatings), as well as KYOWA HAKKO KIRIN's pharmaceutical composition patents for SGLT2 inhibitors containing 5-(furan-2-yl)thiazole substructures [1].

Intellectual Property SGLT2 Antimicrobial

5-(Furan-2-yl)thiazole: Application Scenarios


Antibacterial Drug Discovery

The furan-thiazole scaffold consistently demonstrates superior antibacterial potency compared to phenyl-containing thiazole analogs [1]. Procurement of 5-(furan-2-yl)thiazole is justified for medicinal chemistry programs seeking to establish antibacterial SAR libraries, particularly for screening against Gram-positive and Gram-negative pathogens. The scaffold's validated activity supports its use in hit-to-lead optimization campaigns targeting multidrug-resistant bacterial strains.

Alzheimer's Disease Therapeutics

5-Hydroxymethylfuran-incorporated thiazole-based furan derivatives exhibit micromolar KI values against both AChE (14.887 ± 1.054 μM) and BChE (4.763 ± 0.321 μM), coupled with DPPH/ABTS radical scavenging activity [2]. This dual-mechanism profile is particularly valuable for CNS drug discovery programs addressing the multifactorial pathology of Alzheimer's disease. Procurement of the core furan-thiazole scaffold enables rapid diversification toward CNS-penetrant cholinesterase inhibitors.

Antitubercular Lead Generation

Furan-thiazole hydrazone derivatives achieve MIC values of 3.12 μg/mL against M. tuberculosis H37Rv, demonstrating in vitro equivalence to the clinically used standard pyrazinamide [3]. This quantifiable benchmark justifies inclusion of 5-(furan-2-yl)thiazole in antitubercular screening cascades and structure-activity relationship studies. The scaffold's documented activity provides a credible starting point for tuberculosis drug discovery programs.

SGLT2 Inhibitor Development

Compounds containing the 5-(furan-2-yl)thiazol-2-ylmethyl substructure demonstrate nanomolar inhibition (IC50 = 22.6 nM) of human SGLT2 [4]. This validated target engagement supports procurement of 5-(furan-2-yl)thiazole for diabetes and metabolic disease drug discovery programs, where the scaffold can serve as a core pharmacophore for optimizing SGLT2 inhibitors with improved selectivity and pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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